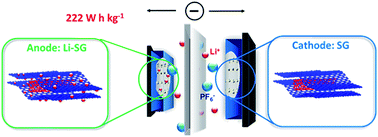Hybrid lithium-ion capacitors with asymmetric graphene electrodes†
Journal of Materials Chemistry A Pub Date: 2017-05-10 DOI: 10.1039/C7TA01113J
Abstract
The dramatically increased demand for electric devices such as electric vehicles and consumer electronics prompted us to explore new ideas in fabricating novel energy storage devices. In this work, we designed, constructed, and studied an asymmetric hybrid lithium-ion capacitor (LIC) by combining an electric double-layer capacitor cathode and a lithium-ion battery anode. Both electrodes were made of a single-wall carbon nanotube and graphene (SG) composite to reduce restacking of the graphene nanosheets, to improve the energy storage capacity, and to improve the electrical conductivity of the electrodes. One of the electrodes was pre-lithiated electrochemically. After pre-lithiation, the lithiated-SG (Li-SG) electrode showed excellent capacity in lithium intercalation and de-intercalation and was used as the anode of the LIC device. The advantage of the hybrid LIC with asymmetric graphene electrodes is that it maximizes the operable voltage between the two electrodes, thus increasing the energy density of the device. The hybrid LIC fabricated in this work exhibited an energy density of 222 W h kg−1 at a power density of 410 W kg−1.


Recommended Literature
- [1] Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes†
- [2] Inside front cover
- [3] A novel high hydrothermal stability amino-functionalized stationary phase prepared by a vapour deposition method
- [4] Two-dimensional two-photon absorptions and third-order nonlinear optical properties of Ih fullerenes and fullerene onions†
- [5] Inside back cover
- [6] Barium, calcium and magnesium doped mesoporous ceria supported gold nanoparticle for benzyl alcoholoxidation using molecular O2†
- [7] Separation of some transition metals by reversed-phase paper chromatography
- [8] Re-engineered theranostic gold nanoparticles for targeting tumor hypoxia†
- [9] Back cover
- [10] Dielectric response and anhydrous proton conductivity in a chiral framework containing a non-polar molecular rotor†

Journal Name:Journal of Materials Chemistry A
Research Products
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
2-Amino-5-bromobenzotrifluoride
CAS no.: 445-02-3
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 3364-80-5
-
CAS no.: 3011-34-5









